![molecular formula C21H19N3O5 B5586266 2-(4-methoxyphenyl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5586266.png)
2-(4-methoxyphenyl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest belongs to a class of organic compounds known as hydrazides, which are characterized by their hydrazide functional group. These compounds often serve as precursors or intermediates in the synthesis of more complex molecules, including pharmaceuticals, through various chemical reactions. The synthesis and study of hydrazides and their derivatives are of significant interest due to their diverse chemical properties and potential applications in material science and medicinal chemistry.
Synthesis Analysis
Hydrazides are typically synthesized through condensation reactions involving hydrazine and carboxylic acid derivatives. For compounds similar to the one , a Schiff base mechanism involving the reaction of an acetohydrazide with an aldehyde or ketone is commonly employed. This process results in the formation of a double bond between the nitrogen and the carbon atom of the carbonyl group, yielding a compound with potentially interesting chemical and physical properties (Liu & Gao, 2012).
Molecular Structure Analysis
The molecular structure of hydrazide derivatives can be analyzed using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These analyses reveal the electronic and spatial configuration of the molecules, which are crucial for understanding their reactivity and interactions with other molecules. The planarity of the molecule and the presence of hydrogen bonding in the crystal structure are common findings, which can affect the compound's solubility and stability (Yathirajan et al., 2007).
Chemical Reactions and Properties
Hydrazide derivatives undergo various chemical reactions, including cyclization, nucleophilic substitution, and oxidation-reduction processes. These reactions can lead to the formation of a wide range of heterocyclic compounds with diverse chemical properties. The reactivity of the hydrazide group and the influence of substituents on the phenyl ring are key factors in these transformations. The ability to participate in hydrogen bonding and other non-covalent interactions makes these compounds interesting for further study (Hassaneen et al., 1991).
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(E)-[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-14-3-9-18(19(11-14)24(26)27)20-10-8-17(29-20)13-22-23-21(25)12-15-4-6-16(28-2)7-5-15/h3-11,13H,12H2,1-2H3,(H,23,25)/b22-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYIEAIFFGTIRT-LPYMAVHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=NNC(=O)CC3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)CC3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.